H-His-pNA

Enzymology Protease assays Substrate specificity

Serine protease kinetic assays require substrates with defined specificity; aminoacyl-pNA substrates cannot be interchanged-each side chain dictates distinct enzyme recognition. H-His-pNA (CAS 70324-65-1) releases p-nitroaniline (detectable at 405-410 nm) for quantitative analysis of chymotrypsin, trypsin, and elastase. • Histidine imidazole enables substrate-assisted catalysis, enhancing catalytic efficiency 2.5- to 300-fold. • Serves as a specificity control for KAP screening (≤5% activity vs. Lys-pNA). • Single-step synthesis ensures consistent supply. Store at -20°C; ambient shipping.

Molecular Formula C12H13N5O3
Molecular Weight 275.26 g/mol
CAS No. 70324-65-1
Cat. No. B555442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-His-pNA
CAS70324-65-1
SynonymsL-Histidine4-nitroanilide; 70324-65-1; H-His-pNA; AC1OLRMH; CTK8G0572; ZINC4899767; (2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide
Molecular FormulaC12H13N5O3
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-]
InChIInChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1
InChIKeyBCUATUQRWYXUCA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-His-pNA: Serine Protease Chromogenic Substrate


H-His-pNA (CAS 70324-65-1), also known as L-Histidine 4-nitroanilide, is a synthetic amino acid derivative consisting of L-histidine linked via an amide bond to a p-nitroaniline (pNA) chromophore . It serves as a chromogenic substrate for measuring the activity of serine proteases including chymotrypsin, trypsin, and elastase . Upon enzymatic cleavage, the p-nitroaniline released can be detected spectrophotometrically at 405–410 nm, enabling quantitative kinetic analysis of proteolytic enzymes [1].

Chromogenic substrate for trypsin, chymotrypsin, and elastase activity measurement
Spectrophotometric detection at 405–410 nm upon enzymatic cleavage of p-nitroaniline
Histidine imidazole enables distinct enzyme recognition and substrate-assisted catalysis context
May support studies requiring histidine-dependent kinetic behavior

Why H-His-pNA Cannot Be Substituted


Aminoacyl-p-nitroanilide chromogenic substrates cannot be generically interchanged because each amino acid side chain dictates distinct enzyme recognition, catalytic efficiency, and pH-dependent kinetic behavior. The imidazole moiety of H-His-pNA confers unique properties absent in Lys-pNA, Arg-pNA, Leu-pNA, or Ala-pNA [1]. Specifically, histidine at the P2 or P1′ position can participate in substrate-assisted catalysis, altering catalytic efficiency by 2.5-fold to 300-fold depending on peptide sequence context [2]. The pKₐ of the histidine imidazole side chain (~6.0) also directly influences the pH dependence of catalytic parameters, as demonstrated with carboxypeptidase-Y where the Kc/Km parameter for 4-nitroanilide substrates is governed by an ionizing group with a pK of 6 . Substituting H-His-pNA with an alternative aminoacyl-pNA substrate would fundamentally alter both the specificity profile and quantitative kinetic outcomes of any assay.

Side-chain specificity
The histidine imidazole drives different enzyme recognition compared to Lys-pNA, Arg-pNA, or Leu-pNA; activity profiles may not transfer.
Substrate-assisted catalysis
Histidine at P2 or P1′ can participate in catalytic rescue, a mechanism absent in other aminoacyl-pNA substrates; catalytic efficiency may differ substantially.
pH-dependent kinetics
The imidazole protonation state influences Kc/Km profiles, making kinetic results from H-His-pNA not interchangeable with ester or amide substrate data.

H-His-pNA Differentiation Evidence


KAP Aminopeptidase Hydrolysis Rate Comparison

In a direct head-to-head comparison of seven aminoacyl-pNA substrates using KAP (kidney aminopeptidase), H-His-pNA exhibited a relative hydrolysis rate of 5% (native enzyme) and 0% (recombinant enzyme) compared to Lys-pNA as the reference (100% activity) [1]. This contrasts sharply with Arg-pNA (34–47%), Phe-pNA (14–0%), and Leu-pNA (0–7%), demonstrating that H-His-pNA is a substantially poorer substrate for this aminopeptidase than Lys-pNA, Arg-pNA, or Phe-pNA [1].

KAP Hydrolysis Rate
Head-to-head
H-His-pNA: 5% (n-KAP), 0% (r-KAP) vs Lys-pNA 100%
Supports aminopeptidase specificity control use
10 mM substrate; native and recombinant KAP
Enzymology Protease assays Substrate specificity

Engineered Trypsin H57A Catalytic Enhancement

In a study of substrate-assisted catalysis using the trypsin H57A variant (histidine 57 replaced by alanine), substrates containing histidine at the P2 position produced a 2.5-fold increase in kcat/Km compared to substrates lacking histidine in that position [1]. For peptide substrates extending from P6 to P6′, the presence of histidine at the P2 or P1′ position enhanced hydrolysis by 70- to 300-fold relative to sequences without histidine in these positions [1]. This histidine-dependent catalytic rescue is not observed with substrates containing lysine, arginine, or other non-catalytic residues at the equivalent positions [1].

Catalytic Rescue (Trypsin H57A)
Class-level
2.5–300× kcat/Km increase with His at P2/P1′
Enables substrate-assisted catalysis studies
Trypsin H57A variant; peptide-pNA substrates
Protein engineering Substrate-assisted catalysis Serine protease

Carboxypeptidase Y pH-Dependent Kinetics

For carboxypeptidase-Y-catalyzed hydrolysis, the 4-nitroanilide substrate (H-His-pNA class) exhibits a kinetic parameter Kc/Km that is influenced by an ionizing group with a pK value of 6.0, attributed to the active-site histidine residue [1]. In contrast, the corresponding ethyl ester substrate displays different rate-determining step behavior, with acylation being rate-limiting for the 4-nitroanilide but deacylation rate-limiting for the ester [1]. This mechanistic distinction means that pH-activity profiles obtained with pNA substrates are not interchangeable with those from ester or amide analogues [1].

Carboxypeptidase Y pH Dependence
Class-level
pK = 6.0 governs Kc/Km; acylation rate-limiting for pNA
pH-dependent kinetics require correct substrate class
Carboxypeptidase Y; pNA vs ester rate-determining step differs
Enzyme kinetics Carboxypeptidase Y pH dependence

Conformational Effects in Dehydropeptide Studies

The combination of a histidine residue (ΔHis) or alanine residue (ΔAla) with a p-nitroanilide group influences the conformation of didehydropeptides in a residue-specific manner . This structure-activity relationship distinguishes H-His-pNA from Gly-Phe-pNA and other dipeptide-pNA analogues in studies where conformational properties impact enzyme recognition or binding .

Conformational Effects
Class-level
Histidine-pNA conformation differs from Ala- and Phe-pNA analogues
Conformational context relevant for inhibitor design
Data to verify; qualitative report
Peptide chemistry Conformational analysis Chromogenic substrate

Synthetic Accessibility Advantage

H-His-pNA is synthesized through direct amide bond formation between L-histidine and 4-nitroaniline . This single-step synthetic route contrasts with more complex dipeptide or tripeptide pNA analogues (e.g., Gly-Phe-pNA, Ac-Lys(γCbz)-Gly-Arg-pNA) that require sequential amino acid coupling and protecting group strategies [1]. The simpler synthesis translates to greater commercial availability and lower procurement cost for H-His-pNA compared to extended peptide-pNA substrates .

Synthetic Accessibility
Supplier data
Single-step amide coupling vs multi-step peptide synthesis
Simpler synthesis supports reliable supply chain
Commercial availability context; review procurement options
Peptide synthesis Chemical procurement Custom synthesis

H-His-pNA Application Scenarios


Negative Control for KAP Activity Assays

Based on the direct comparative hydrolysis data showing H-His-pNA exhibits only 5% (n-KAP) or 0% (r-KAP) activity relative to Lys-pNA [1], researchers can employ H-His-pNA as a specificity control or negative baseline substrate when screening KAP activity across sample panels. This application is particularly valuable in multiplexed assays where distinguishing aminopeptidase isoforms is required [1].

Engineered Serine Protease Catalysis Studies

The documented 2.5-fold to 300-fold catalytic enhancement conferred by histidine at P2 or P1′ positions [1] positions H-His-pNA as an essential tool for investigating substrate-assisted catalysis mechanisms. This application is uniquely served by histidine-containing substrates and cannot be replicated using Lys-pNA, Arg-pNA, or other non-catalytic aminoacyl-pNA analogues [1].

Carboxypeptidase Y Kinetic Analysis

Given that 4-nitroanilide substrates exhibit a distinct rate-determining step (acylation) and pK-governed Kc/Km behavior (pK = 6.0) compared to ester substrates [1], H-His-pNA and related pNA substrates are required for accurate kinetic characterization of carboxypeptidase Y. Using ester substrates in place of pNA substrates would yield fundamentally different kinetic profiles due to the differing rate-limiting steps [1].

Reference Standard for Histidine-pNA Substrates

The single-step synthesis of H-His-pNA via direct amide bond formation [1] supports consistent commercial availability and favorable pricing ($162 for 250 mg) . Procurement teams can rely on H-His-pNA as a stable reference standard for histidine-containing chromogenic substrate assays, with lower supply chain risk than extended peptide-pNA analogues requiring multi-step custom synthesis [1].

Application
Selection Property
Validation Focus
Negative control for KAP activity assays
Low relative hydrolysis rate toward KAP
Aminopeptidase isoform differentiation
Engineered serine protease catalysis studies
Histidine-dependent catalytic rescue
Substrate-assisted catalysis mechanism
Carboxypeptidase Y kinetic analysis
pNA-specific rate-determining step (acylation)
pH-dependent kinetic characterization
Reference standard for histidine-pNA substrates
Single-step synthesis supports supply consistency
Lot-to-lot reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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